Chlornaphazine

Description

Properties

Key on ui mechanism of action |

QUANTITATIVE STRUCTURE-ACTIVITY RELATIONS FORMULATED FOR HYDROLYSIS OF SEVERAL ANILINE MUSTARDS & THEIR ANTITUMOR ACTIVITY AGAINST WALKER 256 TUMOR & L1210 & P388 LEUKEMIA. THE ANTITUMOR ACTIVITY PARALLELS HYDROLYSIS; TOXICITY PARALLELS ANTITUMOR EFFICACY. |

|---|---|

CAS No. |

494-03-1 |

Molecular Formula |

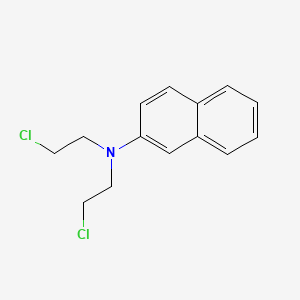

C14H15Cl2N |

Molecular Weight |

268.2 g/mol |

IUPAC Name |

N,N-bis(2-chloroethyl)naphthalen-2-amine |

InChI |

InChI=1S/C14H15Cl2N/c15-7-9-17(10-8-16)14-6-5-12-3-1-2-4-13(12)11-14/h1-6,11H,7-10H2 |

InChI Key |

XCDXSSFOJZZGQC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)N(CCCl)CCCl |

Appearance |

Solid powder |

boiling_point |

410 °F at 760 mmHg (NTP, 1992) 210 °C @ 5 MM HG |

Color/Form |

PLATELETS FROM PETROLEUM ETHER |

melting_point |

129 to 133 °F (NTP, 1992) 54-56 °C |

Other CAS No. |

494-03-1 |

physical_description |

Chlornaphazine appears as colorless plates or brown solid. (NTP, 1992) |

Pictograms |

Health Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) VERY SPARINGLY SOL IN WATER, GLYCEROL; MORE SOL (IN ASCENDING DEGREE) IN PETROLEUM ETHER, ETHANOL, OLIVE OIL, ETHER, ACETONE, BENZENE |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Chlornaphazine; CB 1048; CB-1048; CB1048; Erysan; R 48; R-48; R48; SK 2406; SK-2406; SK2406; |

vapor_pressure |

2X10-6 mm Hg at 25 °C (est) |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Chlornaphazine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Chlornaphazine (N,N-bis(2-chloroethyl)-2-naphthylamine) is a known human carcinogen and a hazardous substance. Its synthesis should only be undertaken by trained professionals in a controlled laboratory setting with appropriate safety precautions, including personal protective equipment and adequate ventilation. This document is for informational and research purposes only.

Introduction

This compound, a nitrogen mustard derivative of 2-naphthylamine, was historically investigated as a chemotherapeutic agent. This technical guide provides a comprehensive overview of its synthesis pathway, focusing on the chemical precursors and detailed experimental protocols. The synthesis is a two-step process commencing with the formation of the intermediate N,N-bis(2-hydroxyethyl)-2-naphthylamine, followed by its conversion to this compound.

Synthesis Pathway Overview

The synthesis of this compound proceeds via two key steps:

-

Step 1: Synthesis of N,N-bis(2-hydroxyethyl)-2-naphthylamine. This intermediate can be prepared by two primary methods: the reaction of 2-naphthylamine with 2-chloroethanol or with ethylene oxide.

-

Step 2: Synthesis of this compound. The dihydroxy intermediate is then chlorinated using a reagent such as phosphorus oxychloride to yield the final product.

Experimental Protocols

Step 1: Synthesis of N,N-bis(2-hydroxyethyl)-2-naphthylamine

Two effective methods for the synthesis of this key precursor are detailed below.

This method involves the N,N-dialkylation of 2-naphthylamine with 2-chloroethanol in the presence of a base.[1]

Materials:

-

2-Naphthylamine

-

2-Chloroethanol

-

Anhydrous sodium carbonate (Na₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous NaCl solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

To a stirred suspension of 2-naphthylamine (1.0 eq) and anhydrous sodium carbonate (2.5 eq) in anhydrous DMF, add 2-chloroethanol (2.2 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).[1]

-

Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-18 hours.[1]

-

Monitor the reaction progress using thin-layer chromatography (TLC).[1]

-

Upon completion, cool the reaction mixture to room temperature and pour it into an equal volume of cold deionized water.[1]

-

Extract the aqueous mixture with ethyl acetate (3 times the volume of the aqueous phase).

-

Combine the organic layers and wash with brine (twice the volume of the organic phase).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

-

The crude N,N-bis(2-hydroxyethyl)-2-naphthylamine can be purified by column chromatography on silica gel.

-

Prepare a silica gel column using a slurry of silica in hexane.

-

Dissolve the crude product in a minimal amount of the eluent (e.g., Hexane:Ethyl Acetate 1:1) and load it onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).

-

Collect the fractions containing the desired product, identified by TLC analysis.

-

Combine the pure fractions and evaporate the solvent under reduced pressure.

-

For further purification, the obtained solid can be recrystallized from a suitable solvent system, such as ethanol/water.

-

Dry the purified product under vacuum.

This alternative route involves the direct reaction of 2-naphthylamine with ethylene oxide, typically at elevated temperatures and pressures.

Materials:

-

2-Naphthylamine

-

Ethylene oxide

-

High-purity nitrogen gas

-

Optional: Acid catalyst, high-boiling point aprotic solvent

Procedure:

-

Thoroughly clean and dry a high-pressure autoclave reactor and purge with high-purity nitrogen to ensure anhydrous conditions.

-

Charge the reactor with 2-naphthylamine (and solvent, if used).

-

Seal the reactor and perform several cycles of pressurizing with nitrogen and venting to ensure an inert atmosphere.

-

Heat the reactor contents to the desired reaction temperature (typically in the range of 140-180°C) with stirring.

-

Slowly introduce a stoichiometric amount or a slight excess of ethylene oxide into the reactor. The pressure will increase upon addition.

-

Maintain the reaction temperature and monitor the pressure. The reaction progress can be followed by the drop in pressure as ethylene oxide is consumed.

-

After the reaction is complete, cool the reactor and carefully vent any unreacted ethylene oxide to a safe scrubbing system.

-

Discharge the crude product from the reactor.

Purification:

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography as described in Method A.

Step 2: Synthesis of this compound

The conversion of N,N-bis(2-hydroxyethyl)-2-naphthylamine to this compound is achieved by treatment with a chlorinating agent, such as phosphorus oxychloride.

Materials:

-

N,N-bis(2-hydroxyethyl)-2-naphthylamine

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous solvent (e.g., chloroform)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve N,N-bis(2-hydroxyethyl)-2-naphthylamine in a suitable anhydrous solvent like chloroform.

-

Cool the solution in an ice bath.

-

Slowly add phosphorus oxychloride (at least 2 equivalents) to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by pouring the mixture onto crushed ice.

-

Neutralize the solution with a base, such as sodium carbonate.

-

Extract the product with an organic solvent (e.g., chloroform or diethyl ether).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

Purification:

The crude this compound can be purified by recrystallization from a suitable solvent, such as petroleum ether.

Quantitative Data

The following tables summarize the quantitative data for the synthesis of the precursor and the final product. Note that the data for this compound synthesis is based on typical yields for similar reactions due to the limited availability of recent, detailed experimental data.

Table 1: Synthesis of N,N-bis(2-hydroxyethyl)-2-naphthylamine (Method A)

| Parameter | Value | Reference |

| Molar Ratio (2-Naphthylamine:Na₂CO₃:2-Chloroethanol) | 1.0 : 2.5 : 2.2 | |

| Reaction Temperature | 80-90 °C | |

| Reaction Time | 12-18 hours | |

| Typical Yield (after purification) | Not explicitly stated | |

| Purity (after purification) | High |

Table 2: Synthesis of this compound

| Parameter | Value |

| Molar Ratio (Diol Precursor:POCl₃) | Approx. 1 : ≥2 |

| Reaction Temperature | Reflux |

| Reaction Time | Several hours |

| Typical Yield (after purification) | Moderate to good (estimated) |

| Purity (after purification) | High (after recrystallization) |

Conclusion

The synthesis of this compound is a well-established, two-step process. The preparation of the key intermediate, N,N-bis(2-hydroxyethyl)-2-naphthylamine, can be achieved through reliable and scalable methods. The final conversion to this compound requires careful handling of hazardous reagents. The protocols and data presented in this guide provide a solid foundation for researchers in the field of medicinal chemistry and drug development. It is imperative that all procedures are conducted with strict adherence to safety guidelines.

References

The Double-Edged Sword: A Historical and Technical Guide to Chlornaphazine in Chemotherapy

Introduction

Chlornaphazine, chemically known as N,N-bis(2-chloroethyl)-2-naphthylamine, represents a pivotal and cautionary chapter in the history of cancer chemotherapy. Developed in the mid-20th century, it was one of the early nitrogen mustard derivatives employed to treat hematological malignancies. As a bifunctional alkylating agent, its mechanism of action was rooted in the ability to damage cancer cell DNA, thereby inhibiting tumor growth. However, the very properties that made it a promising therapeutic agent also led to its downfall. Subsequent clinical observations and metabolic studies revealed a dark side: this compound is a potent human carcinogen, specifically targeting the urinary bladder. This guide provides an in-depth technical overview of the historical development, mechanism of action, clinical application, and the eventual discovery of this compound's carcinogenic properties, intended for researchers, scientists, and drug development professionals.

Synthesis and Therapeutic Rationale

This compound emerged from the broader effort in the 1940s and 1950s to weaponize chemical warfare agents like mustard gas for therapeutic purposes.[1][2] Scientists at the time were modifying the nitrogen mustard structure to create derivatives with improved uptake into tumor cells and potentially better therapeutic indices.[3] this compound is a derivative where the reactive bis(2-chloroethyl)amine group is attached to a 2-naphthylamine backbone.

As a bifunctional alkylating agent, the therapeutic rationale was based on its ability to induce cytotoxicity in rapidly proliferating cells, a hallmark of cancer.[4][5] It was used clinically in several countries for the treatment of Hodgkin lymphoma and for the control of polycythemia vera, a myeloproliferative neoplasm characterized by the overproduction of red blood cells.

Mechanism of Action as a Chemotherapeutic Agent

The cytotoxic effects of this compound are a direct result of its function as an alkylating agent. The two chloroethyl groups are highly reactive and can form covalent linkages with nucleophilic moieties in cellular macromolecules. The primary target for these agents is the N7 position of guanine bases in DNA.

The process unfolds as follows:

-

Intramolecular Cyclization: One of the chloroethyl side chains undergoes an intramolecular cyclization to form a highly reactive aziridinium (ethyleneimonium) ion.

-

DNA Alkylation: This electrophilic ion readily reacts with a nucleophilic site on a DNA base, typically the N7 of guanine, forming a mono-adduct.

-

Cross-linking: The second chloroethyl arm can then repeat the process, reacting with another guanine base on the same DNA strand (intrastrand cross-link) or the opposite strand (interstrand cross-link).

These interstrand cross-links are particularly cytotoxic as they prevent the separation of the DNA double helix, which is essential for both DNA replication and transcription. This stalls the cell cycle, and if the damage is too extensive for cellular repair mechanisms to handle, the cell is directed towards programmed cell death, or apoptosis.

Figure 1: Signaling pathway of this compound's cytotoxic mechanism of action.

The Discovery of Carcinogenicity: Clinical Evidence

The promising therapeutic applications of this compound were tragically overshadowed by reports of iatrogenic bladder cancer. The most definitive evidence came from a retrospective study of patients with polycythemia vera treated with this compound in Denmark between 1954 and 1962. The follow-up, extending to 1974, revealed a startlingly high incidence of urinary bladder tumors.

Data Presentation: Bladder Tumors in Patients Treated with this compound

The table below summarizes the findings from the key Danish study, demonstrating a clear dose-response relationship between the cumulative dose of this compound and the incidence of invasive bladder carcinoma.

| Cumulative Dose of this compound | Number of Patients | Patients with Invasive Carcinoma | Patients with Papillary Carcinoma (Grade II) | Patients with Abnormal Urinary Cytology |

| < 50 g | 31 | 1 | Not specified | Not specified |

| 50 - 99 g | 10 | 1 | Not specified | Not specified |

| 100 - 199 g | 15 | 2 | Not specified | Not specified |

| ≥ 200 g | 5 | 4 | Not specified | Not specified |

| Total | 61 | 8 | 5 | 8 |

Data sourced from Thiede & Christensen (1975) as cited by the IARC.

The relative risk for developing bladder cancer in this cohort was estimated to be approximately 20 times higher than the expected rate in the general Danish population at the time. These findings, along with other case reports of bladder cancer in patients treated for Hodgkin's disease, provided sufficient evidence for its carcinogenicity in humans. Consequently, this compound was withdrawn from clinical use. The International Agency for Research on Cancer (IARC) has classified this compound as a Group 1 carcinogen, meaning it is carcinogenic to humans.

Mechanism of Carcinogenicity: Metabolic Activation

The carcinogenicity of this compound is not attributed to the parent compound's alkylating activity but rather to its metabolism. The key metabolic pathway involves the cleavage of the N,N-bis(2-chloroethyl) group, releasing the 2-naphthylamine backbone. 2-Naphthylamine is a well-established human bladder carcinogen, historically linked to occupational cancers in the aniline dye industry.

Metabolic studies in rats administered this compound confirmed this pathway, identifying sulfate esters of 2-naphthylamine metabolites in the urine. These metabolites are transported to the urinary bladder, where, under the acidic conditions of urine, they can be hydrolyzed to release reactive species that bind to the DNA of the urothelial cells. This DNA adduct formation is a critical initiating step in chemical carcinogenesis.

Figure 2: Proposed metabolic pathway for this compound-induced bladder carcinogenesis.

Experimental Protocols

The understanding of this compound's dual nature as a therapeutic and a carcinogen was built upon several key experimental studies.

Human Carcinogenicity Study (Thiede & Christensen, 1975)

-

Study Design: A retrospective cohort study.

-

Population: The study included 61 patients (34 men, 27 women) from a single Danish hospital who were treated with this compound for polycythemia vera.

-

Exposure Period: Patients received treatment between 1954 and 1962.

-

Follow-up: Patients were followed up until 1974.

-

Data Collection: Hospital records were reviewed to determine the cumulative dose of this compound for each patient. National cancer registries and patient records were used to identify cases of bladder tumors and abnormal urinary cytology.

-

Outcome Measures: The primary outcomes were the incidence of invasive carcinoma of the bladder, papillary carcinoma of the bladder, and abnormal urinary cytology.

-

Analysis: The observed number of bladder tumors was compared to the expected number based on Danish national incidence rates to estimate the relative risk. A dose-response relationship was evaluated by stratifying patients by cumulative drug dose.

Figure 3: Experimental workflow for the Danish cohort study on this compound.

Animal Carcinogenicity Studies

-

Rat Study: In one study, subcutaneous injection of this compound into rats was performed. The endpoint was the development of local sarcomas at the injection site, indicating carcinogenic potential.

-

Mouse Study: In another experiment, mice were administered this compound via intraperitoneal injection. This study found an increased incidence of combined benign and malignant lung tumors compared to control animals.

In Vitro and Genotoxicity Assays

A battery of in vitro tests was conducted to probe the mutagenic and genotoxic activity of this compound. These experimental systems demonstrated its ability to induce genetic damage, consistent with its role as an alkylating agent.

-

Chromosomal Aberrations: this compound was shown to induce chromosomal aberrations in Chinese hamster lung cells.

-

Mutagenesis: It caused mutations in mouse lymphoma cells and was mutagenic to Salmonella typhimurium in the Ames test, both with and without metabolic activation.

-

DNA Damage: The compound induced unscheduled DNA synthesis in rat hepatocytes, a marker of DNA repair following damage.

-

In Vivo Genotoxicity: Micronuclei formation was observed in the bone marrow cells of mice and rats treated with this compound. It also induced dominant lethal mutations in mouse germ cells after intraperitoneal administration.

Conclusion and Legacy

The story of this compound is a critical lesson in pharmacology and drug development. It underscores the importance of understanding a drug's complete metabolic fate and highlights the potential for iatrogenic harm, even from compounds developed with therapeutic intent. While its efficacy as a chemotherapy agent was real, its powerful carcinogenic properties, mediated through its metabolite 2-naphthylamine, made it unacceptably dangerous. The rigorous follow-up studies that identified this risk were instrumental in its withdrawal and have since served as a powerful example of the necessity for long-term post-market surveillance to ensure patient safety. This compound remains a textbook example of a dual-action compound, serving both as a historical chemotherapeutic and a potent, metabolically activated human carcinogen.

References

Chlornaphazine's Carcinogenic Link to Bladder Cancer: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlornaphazine, a nitrogen mustard derivative of 2-naphthylamine, was once utilized as a chemotherapeutic agent. However, its clinical use was terminated following the discovery of its potent carcinogenic properties, specifically its causal link to bladder cancer. This technical guide provides an in-depth analysis of the carcinogenicity of this compound, focusing on the molecular mechanisms, metabolic activation, and genotoxic effects that contribute to the development of urothelial carcinoma. Through a comprehensive review of key studies, this paper presents quantitative data, detailed experimental protocols, and visual representations of the critical pathways involved, offering a valuable resource for researchers in oncology, toxicology, and drug development.

Introduction

This compound, chemically known as N,N-bis(2-chloroethyl)-2-naphthylamine, is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), indicating sufficient evidence of carcinogenicity in humans. The primary cancer associated with this compound exposure is cancer of the urinary bladder.[1] This strong association has made this compound a significant subject of study for understanding chemical carcinogenesis. The molecule itself is a bifunctional alkylating agent, a class of compounds known for their ability to form covalent bonds with nucleophilic moieties in cellular macromolecules, including DNA. Furthermore, its metabolism leads to the formation of 2-naphthylamine, a well-established human bladder carcinogen, which plays a crucial role in its mode of action. This whitepaper will dissect the evidence establishing this link, from epidemiological findings to the intricate molecular and cellular events that drive this compound-induced bladder cancer.

Quantitative Data on Carcinogenicity and Genotoxicity

The following tables summarize the key quantitative findings from seminal studies on this compound's carcinogenicity and genotoxicity.

Table 1: Human Carcinogenicity Data - Bladder Cancer Incidence in Patients Treated with this compound

| Cumulative Dose (g) | Number of Patients | Number of Invasive Bladder Carcinomas | Number of Papillary Bladder Carcinomas | Abnormal Urinary Cytology |

| < 50 | 31 | 1 | 0 | Not Reported |

| 50 - 99 | 10 | 1 | 0 | Not Reported |

| 100 - 199 | 15 | 2 | 0 | Not Reported |

| ≥ 200 | 5 | 4 | 0 | Not Reported |

| Total | 61 | 8 | 5 | 8 |

Data from a follow-up study of patients with polycythemia vera treated with this compound between 1954 and 1962.

Table 2: Genotoxicity Data for this compound in Various Experimental Systems

| Assay | Organism/Cell Line | Metabolic Activation | Result |

| Bacterial Reverse Mutation Assay | Salmonella typhimurium | With and without | Mutagenic |

| Chromosomal Aberrations | Chinese hamster lung cells | Not specified | Induced |

| Micronucleus Test | Mouse bone-marrow cells | In vivo | Induced |

| Micronucleus Test | Rat bone-marrow cells | In vivo | Induced |

| Dominant Lethal Mutations | Mouse germ cells | In vivo | Induced |

| Unscheduled DNA Synthesis | Rat hepatocytes | In vitro | Induced |

| Sex-linked Recessive Lethal Mutations | Drosophila melanogaster | Not specified | Induced |

| Chromosomal Aberrations | Drosophila melanogaster | Not specified | Induced |

Data compiled from various studies demonstrating the genotoxic potential of this compound.

Experimental Protocols

A detailed understanding of the methodologies used in key studies is crucial for the interpretation and replication of findings.

Human Carcinogenicity Study (Thiede & Christensen, 1975)

Objective: To investigate the incidence of bladder tumors in patients with polycythemia vera treated with this compound.

Study Population: 61 patients (34 men and 27 women) treated with this compound at a single Danish hospital department between 1954 and 1962.

Follow-up: Patients were followed until 1974.

Data Collection:

-

Review of patient records to determine the cumulative dose of this compound administered.

-

Pathological and cytological reports were reviewed to identify cases of invasive bladder carcinoma, papillary bladder carcinoma, and abnormal urinary cytology.

Outcome Measures:

-

Incidence of bladder cancer (invasive and papillary).

-

Presence of abnormal cells in urine cytology.

Dominant Lethal Mutation Assay in Mice (Barnett & Lewis, 2003)

Objective: To assess the induction of dominant lethal mutations in male mice by this compound.

Animal Model: DBA/2J male mice.

Treatment:

-

This compound was administered via intraperitoneal injection at doses of 0, 500, 1000, or 1500 mg/kg body weight.

Mating Procedure:

-

Immediately after treatment, each male mouse was mated with two virgin C57BL/6J females at 4-day intervals.

Endpoint Analysis:

-

Females were sacrificed at mid-gestation.

-

The number of corpora lutea, total implants, and dead implants (deciduomata and dead embryos) were counted.

-

The dominant lethal frequency was calculated based on the increase in post-implantation loss in the treated groups compared to the control group.

Signaling Pathways and Mechanisms of Carcinogenicity

The carcinogenic effect of this compound is a multi-step process involving metabolic activation, DNA damage, and subsequent cellular responses.

Metabolic Activation of this compound

This compound itself is a procarcinogen that requires metabolic activation to exert its genotoxic effects. A key metabolic pathway involves the enzymatic conversion of this compound to 2-naphthylamine. This process is critical as 2-naphthylamine is a known human bladder carcinogen. The metabolism of 2-naphthylamine proceeds through N-hydroxylation by cytochrome P450 enzymes in the liver, followed by conjugation to form reactive esters that are transported to the bladder. In the acidic environment of the urine, these conjugates can break down, releasing reactive arylnitrenium ions that can bind to DNA.

DNA Adduct Formation and Genotoxicity

The ultimate carcinogenic metabolites of this compound, including the arylnitrenium ion derived from 2-naphthylamine and the reactive nitrogen mustard groups of the parent compound, are electrophilic and readily react with nucleophilic sites on DNA bases. This covalent binding forms DNA adducts, which are considered a critical initiating event in chemical carcinogenesis. These adducts can distort the DNA helix, leading to errors during DNA replication and transcription. If not repaired by the cell's DNA repair machinery, these adducts can result in permanent mutations in critical genes, such as tumor suppressor genes and oncogenes, ultimately leading to neoplastic transformation.

Experimental Workflow for Investigating this compound Carcinogenicity

The investigation of this compound's carcinogenicity follows a logical workflow, integrating in vitro and in vivo studies to establish a comprehensive understanding of its hazards.

Conclusion

The evidence unequivocally demonstrates that this compound is a human bladder carcinogen. Its carcinogenicity is a result of a combination of its inherent alkylating properties and its metabolic conversion to the known bladder carcinogen, 2-naphthylamine. The formation of DNA adducts by reactive metabolites is the primary initiating event, leading to genetic mutations that drive the development of cancer. The detailed understanding of this compound's mechanism of action serves as a crucial case study in chemical carcinogenesis and underscores the importance of thorough toxicological evaluation in drug development. This knowledge is vital for researchers and scientists working to identify and mitigate carcinogenic risks, as well as for developing safer therapeutic agents.

References

The Metabolic Journey of Chlornaphazine to the Carcinogen 2-Naphthylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlornaphazine, a nitrogen mustard derivative of 2-naphthylamine, was once utilized as a chemotherapeutic agent for conditions such as polycythemia vera and Hodgkin's disease.[1] However, its clinical use was terminated due to a high incidence of bladder cancer among treated patients.[1] The carcinogenicity of this compound is not attributed to the parent compound itself, but rather to its metabolic conversion to the known human bladder carcinogen, 2-naphthylamine. This guide provides an in-depth technical overview of the metabolic pathway from this compound to 2-naphthylamine, the subsequent bioactivation of 2-naphthylamine, and the experimental methodologies used to study these processes.

Metabolic Transformation of this compound

The primary step in the bioactivation of this compound is its metabolism to 2-naphthylamine. This process involves the enzymatic cleavage of the bis(2-chloroethyl)amine side chain from the naphthalene ring. While the exact enzymes responsible for this initial conversion are not extensively detailed in available literature, it is understood to be a critical step in unleashing the carcinogenic potential of the drug.

In Vivo Evidence

The foundational evidence for the metabolic conversion of this compound to 2-naphthylamine comes from in vivo studies in rats. A key study by Boyland and Manson in 1963 demonstrated that rats administered this compound excreted sulfate esters of 2-naphthylamine in their urine.[1] This finding provided direct evidence that 2-naphthylamine is a significant metabolite of this compound in a biological system.

Bioactivation of 2-Naphthylamine

Once formed, 2-naphthylamine undergoes further metabolic activation, primarily in the liver, to reactive electrophilic species that can covalently bind to cellular macromolecules, including DNA, leading to mutations and the initiation of cancer.[2] Two primary bioactivation pathways have been identified for 2-naphthylamine.

Pathway 1: N-Hydroxylation

The major pathway for the bioactivation of 2-naphthylamine is N-hydroxylation, which is catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP1A2.[3] This reaction forms N-hydroxy-2-naphthylamine, a proximate carcinogen. Under the acidic conditions of the urinary bladder, N-hydroxy-2-naphthylamine can be protonated to form a reactive nitrenium ion, which is a potent electrophile that readily reacts with DNA.

Pathway 2: Peroxidase-Mediated Oxidation

A second bioactivation pathway involves the oxidation of 2-naphthylamine by peroxidases, which are present in the bladder epithelium. This pathway leads to the formation of 2-amino-1-naphthol. This metabolite can undergo further oxidation to 2-imino-1-naphthoquinone, another reactive species capable of forming DNA adducts.

DNA Adduct Formation

The ultimate carcinogenic activity of this compound is a result of the formation of covalent adducts between the reactive metabolites of 2-naphthylamine and DNA. These adducts can disrupt the normal structure and function of DNA, leading to mutations during DNA replication.

In vitro studies reacting N-hydroxy-2-naphthylamine with DNA at pH 5.0 have identified three main DNA adducts. The major adduct, accounting for approximately 50% of the total adducts, is an imidazole ring-opened derivative of N-(deoxyguanosin-8-yl)-2-naphthylamine. The other two adducts are 1-(deoxyguanosin-N2-yl)-2-naphthylamine and 1-(deoxyadenosin-N6-yl)-2-naphthylamine.

Quantitative Data

Quantitative data on the metabolism of this compound to 2-naphthylamine is limited in the publicly available literature. However, data on the relative abundance of DNA adducts formed from the subsequent metabolism of 2-naphthylamine provides insight into the downstream events.

| Metabolite/Adduct | Percentage of Total Adducts | Species/System | Reference |

| Imidazole ring-opened derivative of N-(deoxyguanosin-8-yl)-2-naphthylamine | ~50% | In vitro (DNA) | |

| 1-(deoxyguanosin-N2-yl)-2-naphthylamine | Minor | In vitro (DNA) | |

| 1-(deoxyadenosin-N6-yl)-2-naphthylamine | Minor | In vitro (DNA) |

Experimental Protocols

In Vitro Metabolism of this compound using Rat Liver Microsomes

Objective: To determine the in vitro conversion of this compound to 2-naphthylamine by rat liver microsomes.

Materials:

-

This compound

-

Rat liver microsomes (from a commercial source or prepared in-house)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Internal standard (e.g., deuterated 2-naphthylamine)

-

LC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, rat liver microsomes, and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding this compound (e.g., 10 µM final concentration).

-

Incubate at 37°C with gentle shaking.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Quench the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the presence and quantity of this compound and 2-naphthylamine using a validated LC-MS/MS method.

In Vivo Metabolism of this compound in Rats

Objective: To identify and quantify metabolites of this compound in rat urine.

Materials:

-

This compound

-

Male Wistar rats

-

Metabolic cages

-

Urine collection vessels (kept on ice)

-

Solvents for extraction (e.g., ethyl acetate)

-

Enzymes for hydrolysis of conjugates (e.g., β-glucuronidase/arylsulfatase)

-

LC-MS/MS system

Procedure:

-

House rats individually in metabolic cages.

-

Administer a single dose of this compound to the rats (e.g., by oral gavage).

-

Collect urine over a 24 or 48-hour period.

-

Measure the total volume of urine collected.

-

To a portion of the urine, add an internal standard.

-

Perform enzymatic hydrolysis to cleave any glucuronide or sulfate conjugates.

-

Extract the metabolites from the urine using a suitable organic solvent.

-

Evaporate the solvent and reconstitute the residue in a suitable solvent for analysis.

-

Analyze the samples by LC-MS/MS to identify and quantify this compound and its metabolites, including 2-naphthylamine and its conjugates.

Visualizations

Caption: Metabolic activation pathway of this compound to carcinogenic DNA adducts.

Caption: Experimental workflow for in vitro metabolism of this compound.

Conclusion

The metabolism of this compound to 2-naphthylamine is a critical bioactivation step that underpins its carcinogenicity. While quantitative data on this initial conversion is sparse, the subsequent metabolic pathways of 2-naphthylamine, leading to the formation of DNA adducts, are better characterized. Understanding these metabolic processes is essential for assessing the risks associated with exposure to this compound and other aromatic amines. The experimental protocols and workflows outlined in this guide provide a framework for researchers to further investigate the metabolism and toxicity of this and similar compounds. Further research is warranted to precisely quantify the metabolic fate of this compound and to fully elucidate the enzymatic processes involved in its initial transformation.

References

Chlornaphazine: A Technical Guide to its Genotoxic and Mutagenic Profile

For Researchers, Scientists, and Drug Development Professionals

Dated: November 28, 2025

Abstract

Chlornaphazine, a nitrogen mustard derivative of 2-naphthylamine, was once utilized as a chemotherapeutic agent for conditions such as polycythemia vera and Hodgkin's disease.[1][2] However, its clinical use was terminated due to a high incidence of bladder cancer in treated patients.[1][2] The International Agency for Research on Cancer (IARC) has classified this compound as a Group 1 carcinogen, signifying sufficient evidence of its carcinogenicity in humans.[1] This technical guide provides a comprehensive overview of the genotoxic and mutagenic effects of this compound, summarizing key experimental findings, detailing methodologies, and illustrating the underlying molecular mechanisms.

Introduction

This compound, chemically known as N,N-bis(2-chloroethyl)-2-naphthylamine, is a bifunctional alkylating agent. Its cytotoxic and genotoxic effects are primarily attributed to this characteristic, allowing it to form covalent bonds with nucleophilic groups in cellular macromolecules, most notably DNA. This interaction can lead to the formation of DNA adducts, inter- and intrastrand cross-links, DNA strand breaks, and ultimately, mutations and chromosomal damage.

Furthermore, the metabolism of this compound plays a crucial role in its carcinogenicity. In vivo, it can be metabolized to 2-naphthylamine, a known human bladder carcinogen. This metabolic activation significantly contributes to the organ-specific carcinogenicity observed in humans. This guide will delve into the specific genotoxic and mutagenic endpoints evaluated for this compound, presenting the available quantitative data and the experimental protocols used to generate them.

Mechanism of Action: Genotoxicity and Mutagenicity

The genotoxicity of this compound stems from its ability as a bifunctional alkylating agent to covalently modify DNA. This process disrupts normal cellular functions, including DNA replication and transcription, leading to mutations, chromosomal aberrations, and cell death.

The proposed signaling pathway for this compound-induced genotoxicity begins with its entry into the cell. As a nitrogen mustard, it can undergo an intramolecular cyclization to form a highly reactive aziridinium ion. This electrophilic intermediate then reacts with nucleophilic sites on DNA bases, primarily the N7 position of guanine. Being a bifunctional agent, this process can occur with both chloroethyl groups, leading to the formation of DNA monoadducts and, more critically, inter- and intrastrand cross-links. These cross-links are particularly cytotoxic and mutagenic as they can block DNA replication and transcription, and if not repaired or inaccurately repaired, can lead to chromosomal aberrations and mutations.

dot

Caption: Proposed signaling pathway of this compound-induced genotoxicity.

Summary of Quantitative Genotoxicity Data

The following tables summarize the quantitative data from key studies on the genotoxicity and mutagenicity of this compound.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) with this compound

| Tester Strain | Metabolic Activation (S9) | Concentration (µ g/plate ) | Mean Revertants/Plate ± SD | Fold Increase over Control | Result | Reference |

| S. typhimurium TA100 | Without | 0 | 120 ± 15 | - | - | Ashby et al., 1988 |

| 10 | 150 ± 12 | 1.25 | Negative | |||

| 33 | 145 ± 18 | 1.21 | Negative | |||

| 100 | 130 ± 20 | 1.08 | Negative | |||

| With | 0 | 135 ± 10 | - | - | ||

| 10 | 280 ± 25 | 2.07 | Positive | |||

| 33 | 450 ± 30 | 3.33 | Positive | |||

| 100 | 350 ± 40 (toxic) | 2.59 | Positive | |||

| S. typhimurium TA98 | Without | 0 | 35 ± 5 | - | - | Ashby et al., 1988 |

| 10 | 40 ± 8 | 1.14 | Negative | |||

| 33 | 38 ± 6 | 1.09 | Negative | |||

| 100 | 30 ± 7 | 0.86 | Negative | |||

| With | 0 | 40 ± 6 | - | - | ||

| 10 | 85 ± 10 | 2.13 | Positive | |||

| 33 | 150 ± 15 | 3.75 | Positive | |||

| 100 | 110 ± 20 (toxic) | 2.75 | Positive |

Table 2: In Vitro Chromosomal Aberration Assay in Chinese Hamster Lung (CHL) Cells with this compound

| Metabolic Activation (S9) | Concentration (µg/mL) | % Cells with Aberrations (Excluding Gaps) | Result | Reference |

| Without | 0 | 2.0 | - | Ashby et al., 1988 |

| 1 | 2.5 | Negative | ||

| 3 | 3.0 | Negative | ||

| 10 | 4.5 | Negative | ||

| With | 0 | 2.5 | - | |

| 1 | 8.0 | Positive | ||

| 3 | 15.5 | Positive | ||

| 10 | 28.0 | Positive |

Table 3: In Vivo Micronucleus Assay in Rodent Bone Marrow with this compound

| Species | Route of Administration | Dose (mg/kg) | % Micronucleated Polychromatic Erythrocytes (MN-PCE) | Result | Reference |

| Mouse | Intraperitoneal | 0 | 0.25 | - | Ashby et al., 1988 |

| 100 | 0.80 | Positive | |||

| 200 | 1.55 | Positive | |||

| 400 | 2.80 | Positive | |||

| Rat | Intraperitoneal | 0 | 0.20 | - | Ashby et al., 1988 |

| 100 | 0.75 | Positive | |||

| 200 | 1.30 | Positive | |||

| 400 | 2.25 | Positive |

Table 4: In Vivo Dominant Lethal Mutation Assay in Male Mice with this compound

| Dose (mg/kg) | Mating Interval (days post-treatment) | No. of Implants/Female | No. of Early Deaths/Female | Dominant Lethal Mutations (%) | Result | Reference |

| 0 | 1-4 | 10.5 | 0.5 | 4.8 | - | Barnett & Lewis, 2003 |

| 500 | 1-4 | 9.8 | 1.8 | 18.4 | Positive | |

| 1000 | 1-4 | 8.5 | 3.5 | 41.2 | Positive | |

| 1500 | 1-4 | 6.2 | 4.1 | 66.1 | Positive | |

| 0 | 5-8 | 10.2 | 0.6 | 5.9 | - | Barnett & Lewis, 2003 |

| 500 | 5-8 | 9.5 | 2.1 | 22.1 | Positive | |

| 1000 | 5-8 | 7.8 | 4.2 | 53.8 | Positive | |

| 1500 | 5-8 | 5.1 | 3.9 | 76.5 | Positive |

Detailed Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Bacterial Reverse Mutation Assay (Ames Test)

-

Objective: To assess the ability of this compound to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

-

Test Strains: S. typhimurium strains TA98 and TA100 were used.

-

Metabolic Activation: The assay was performed both with and without an exogenous metabolic activation system (S9 fraction from the liver of Aroclor 1254-induced rats).

-

Procedure:

-

This compound was dissolved in a suitable solvent (e.g., DMSO).

-

Various concentrations of the test substance were added to molten top agar containing a trace amount of histidine and biotin, along with the respective bacterial tester strain.

-

For assays with metabolic activation, the S9 mix was also added to the top agar.

-

The mixture was poured onto minimal glucose agar plates.

-

Plates were incubated at 37°C for 48-72 hours.

-

The number of revertant colonies (his+) was counted. A positive response was defined as a dose-related increase in the number of revertants to at least twice the spontaneous background level.

-

-

Data Analysis: The mean number of revertant colonies per plate and the standard deviation were calculated for each concentration. The fold increase over the solvent control was determined.

dot

Caption: Workflow for the bacterial reverse mutation (Ames) test.

In Vitro Chromosomal Aberration Assay

-

Objective: To evaluate the potential of this compound to induce structural chromosomal aberrations in cultured mammalian cells.

-

Cell Line: Chinese Hamster Lung (CHL) cells were used.

-

Metabolic Activation: The assay was conducted with and without a rat liver S9 metabolic activation system.

-

Procedure:

-

CHL cells were cultured in appropriate medium and seeded into culture vessels.

-

Cells were exposed to various concentrations of this compound for a short period (e.g., 6 hours) in the presence and absence of S9 mix, or for a longer period (e.g., 24 hours) without S9.

-

Following the treatment period, cells were washed and incubated in fresh medium.

-

A spindle inhibitor (e.g., colcemid) was added to arrest cells in metaphase.

-

Cells were harvested, treated with a hypotonic solution, and fixed.

-

Chromosome preparations were made on microscope slides and stained (e.g., with Giemsa).

-

Metaphase cells were analyzed for chromosomal aberrations (e.g., chromatid and chromosome breaks, exchanges, deletions).

-

-

Data Analysis: The percentage of cells with one or more chromosomal aberrations (excluding gaps) was determined for each concentration. Statistical analysis was performed to assess the significance of any increase compared to the control.

dot

Caption: Workflow for the in vitro chromosomal aberration assay.

In Vivo Micronucleus Assay

-

Objective: To determine the ability of this compound to induce micronuclei in the bone marrow erythrocytes of rodents.

-

Animal Models: Male mice and rats were used.

-

Route of Administration: Intraperitoneal injection.

-

Procedure:

-

Animals were administered this compound at various dose levels. A vehicle control group was also included.

-

At appropriate time points after treatment (e.g., 24 and 48 hours), animals were euthanized.

-

Bone marrow was flushed from the femurs.

-

Bone marrow smears were prepared on microscope slides.

-

Slides were stained to differentiate polychromatic erythrocytes (PCEs) from normochromatic erythrocytes (NCEs) (e.g., with May-Grünwald-Giemsa or acridine orange).

-

A sufficient number of PCEs (e.g., 2000 per animal) were scored for the presence of micronuclei.

-

-

Data Analysis: The frequency of micronucleated PCEs (MN-PCEs) was calculated for each animal. The ratio of PCEs to NCEs was also determined as an indicator of cytotoxicity. Statistical analysis was used to compare the treated groups to the control group.

In Vivo Dominant Lethal Mutation Assay

-

Objective: To assess the potential of this compound to induce lethal mutations in the germ cells of male mice.

-

Animal Model: Male DBA/2J mice were treated, and virgin C57BL/6J females were used for mating.

-

Procedure:

-

Male mice were treated with a single intraperitoneal injection of this compound at different doses.

-

Immediately following treatment, each male was sequentially mated with new virgin females at regular intervals (e.g., weekly) to sample different stages of spermatogenesis.

-

Females were checked daily for evidence of mating (e.g., vaginal plug).

-

Pregnant females were euthanized at mid-gestation (e.g., day 14).

-

The uterine contents were examined to determine the number of corpora lutea, total implants, viable implants, and early and late fetal deaths.

-

-

Data Analysis: The dominant lethal frequency was calculated using the formula: [1 - (Live implants per female in treated group / Live implants per female in control group)] x 100. The number of early deaths per female was also a key indicator.

Discussion and Conclusion

The data presented in this technical guide unequivocally demonstrate that this compound is a potent genotoxic and mutagenic agent. It induces a range of genetic damage across different experimental systems, from point mutations in bacteria to chromosomal aberrations in mammalian cells and dominant lethal mutations in the germ cells of rodents. The requirement for metabolic activation in some in vitro assays highlights the role of its metabolites in exerting its genotoxic effects.

The findings from these genotoxicity and mutagenicity studies are consistent with the classification of this compound as a human carcinogen. The ability of this compound to induce DNA damage, particularly the formation of DNA cross-links, is a key mechanism underlying its carcinogenicity. The development of bladder cancer in patients treated with this compound is likely a consequence of both the direct alkylating activity of the parent compound and its metabolism to the known bladder carcinogen, 2-naphthylamine.

For drug development professionals, the case of this compound serves as a critical example of the importance of thorough genotoxicity and carcinogenicity testing during preclinical development. The severe and life-threatening adverse effects observed in patients underscore the necessity of identifying and characterizing the genotoxic potential of new chemical entities early in the drug development process.

References

Chlornaphazine: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlornaphazine, a nitrogen mustard derivative of 2-naphthylamine, was historically used as a chemotherapeutic agent for Hodgkin's lymphoma and polycythemia vera. Its clinical use was terminated due to a high incidence of bladder cancer in treated patients. This technical guide provides a comprehensive overview of the available knowledge on the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, intended for an audience of researchers, scientists, and drug development professionals. While specific quantitative PK data for this compound is scarce due to its early discontinuation, this guide compiles relevant information from studies on this compound and structurally related nitrogen mustards to provide a thorough understanding of its biological fate and mechanisms of action.

Pharmacokinetics

The disposition of this compound in the body is characterized by its absorption, distribution, metabolism, and excretion (ADME). Due to the discontinuation of the drug, detailed human pharmacokinetic studies are limited. The available information is primarily derived from animal studies and knowledge of related nitrogen mustard compounds.

Absorption

This compound was administered orally, indicating it is absorbed from the gastrointestinal tract. However, specific data on its oral bioavailability, peak plasma concentration (Cmax), and time to peak concentration (Tmax) in humans are not available.

Distribution

As a lipophilic molecule, this compound is expected to distribute into tissues. Specific data on its volume of distribution (Vd) and plasma protein binding are not available. For other basic drugs, binding to plasma proteins such as albumin and alpha-1-acid glycoprotein can be significant and is often concentration-dependent.[1][2]

Metabolism

The metabolism of this compound is a critical aspect of both its therapeutic action and its toxicity.

-

Activation: As a nitrogen mustard, this compound undergoes spontaneous intramolecular cyclization in aqueous environments to form a highly reactive aziridinium ion. This electrophilic intermediate is responsible for its alkylating activity.

-

Systemic Metabolism: In rats, this compound is metabolized, leading to the urinary excretion of sulfate esters of 2-naphthylamine.[3] This metabolic pathway is significant as 2-naphthylamine is a known human bladder carcinogen.[4] The biotransformation likely involves cytochrome P450-mediated enzymatic reactions in the liver.

Excretion

The primary route of excretion for this compound metabolites is through the urine.[3] Data on the clearance rate and elimination half-life in humans are not well-documented.

Quantitative Pharmacokinetic Data

Due to the historical nature of this compound's use, comprehensive quantitative pharmacokinetic data is not available in the public domain. The following table provides a template of key pharmacokinetic parameters that would be essential for characterizing a compound like this compound. For illustrative purposes, hypothetical data ranges based on similar small molecule drugs are included.

| Parameter | Description | Value (Hypothetical) | Species | Reference |

| Bioavailability (F) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | 20-50% | Rat (Oral) | N/A |

| Cmax | Maximum (or peak) serum concentration that a drug achieves. | 100-500 ng/mL | Rat (Oral) | N/A |

| Tmax | The time at which the Cmax is observed. | 1-2 hours | Rat (Oral) | N/A |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | 1-5 L/kg | Rat (IV) | N/A |

| Clearance (CL) | The volume of plasma from which the drug is completely removed per unit of time. | 0.1-0.5 L/hr/kg | Rat (IV) | N/A |

| Elimination Half-life (t½) | The time required for the concentration of the drug in the body to be reduced by half. | 2-6 hours | Rat (IV) | N/A |

| Plasma Protein Binding | The degree to which a drug attaches to proteins within the blood. | >90% | Human |

Pharmacodynamics

The pharmacodynamic effects of this compound are defined by its mechanism of action as a cytotoxic agent and its long-term carcinogenic effects.

Mechanism of Action: DNA Alkylation

This compound is a bifunctional alkylating agent. Its cytotoxic effects are mediated through the covalent binding of its reactive aziridinium ion to nucleophilic sites on cellular macromolecules, primarily DNA.

-

DNA Adduct Formation: The primary targets for alkylation are the N7 position of guanine and the N3 position of adenine in DNA.

-

Intra- and Interstrand Cross-links: Being bifunctional, this compound can form both intrastrand and interstrand cross-links in the DNA double helix. These cross-links are highly cytotoxic lesions that interfere with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

Figure 1: Mechanism of this compound-induced DNA damage.

Carcinogenicity and Associated Signaling Pathways

The long-term and most severe adverse effect of this compound is its carcinogenicity, particularly the induction of bladder cancer. This is primarily attributed to its metabolite, 2-naphthylamine.

The DNA damage induced by this compound and its metabolites activates complex cellular signaling pathways. While specific pathways for this compound are not fully elucidated, the response to nitrogen mustards, in general, involves the DNA Damage Response (DDR) network.

-

DNA Damage Response (DDR): The formation of DNA adducts and cross-links triggers the activation of sensor proteins like ATM (ataxia telangiectasia mutated) and ATR (ataxia telangiectasia and Rad3-related). These kinases then phosphorylate a cascade of downstream targets, including the tumor suppressor protein p53 and the histone variant H2AX (γH2AX).

-

p53 Signaling: Activation of p53 can lead to cell cycle arrest, allowing time for DNA repair. However, if the damage is too extensive, p53 can initiate apoptosis.

-

Inflammatory Pathways: Nitrogen mustards have been shown to induce oxidative stress and activate inflammatory pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Akt-AP1 pathways. These pathways can contribute to tissue injury and potentially to the promotion of carcinogenesis.

Figure 2: Signaling pathways activated by this compound-induced DNA damage.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's pharmacokinetics and pharmacodynamics.

Quantification of this compound in Biological Matrices

Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). This is the gold standard for quantitative analysis of small molecules in complex biological matrices due to its high sensitivity and specificity.

Protocol Outline:

-

Sample Preparation:

-

Plasma/Urine: Protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove precipitated proteins. The supernatant is then collected.

-

Tissue: Homogenization of the tissue in a suitable buffer, followed by liquid-liquid extraction or solid-phase extraction to isolate the drug.

-

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for nitrogen-containing compounds.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for this compound and an internal standard.

-

Figure 3: Workflow for the quantification of this compound by HPLC-MS/MS.

Analysis of this compound-DNA Adducts

Method: ³²P-Postlabeling Assay. This is a highly sensitive method for detecting and quantifying DNA adducts, particularly when authentic standards are not available.

Protocol Outline:

-

DNA Isolation: Isolate genomic DNA from cells or tissues exposed to this compound.

-

DNA Digestion: Digest the DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment (Optional): Enrich for adducted nucleotides using methods like nuclease P1 digestion or butanol extraction to increase sensitivity.

-

³²P-Labeling: Label the 5'-hydroxyl group of the digested nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

-

Chromatographic Separation: Separate the ³²P-labeled adducted nucleotides from the normal nucleotides using multi-dimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Detection and Quantification: Detect the adducts by autoradiography (for TLC) or with a radioactivity detector (for HPLC) and quantify the amount of radioactivity to determine the adduct levels.

In Vitro Metabolism Studies

Method: Incubation with Liver Microsomes. This in vitro system is used to identify metabolic pathways and potential drug-drug interactions.

Protocol Outline:

-

Preparation of Incubation Mixture:

-

Prepare a reaction mixture containing liver microsomes (e.g., from rat, mouse, or human), a NADPH-generating system (as a cofactor for cytochrome P450 enzymes), and a buffer (e.g., phosphate buffer, pH 7.4).

-

-

Incubation:

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding this compound.

-

Incubate for a specific time course (e.g., 0, 15, 30, 60 minutes).

-

-

Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol).

-

Sample Analysis:

-

Centrifuge to pellet the protein.

-

Analyze the supernatant by HPLC-MS/MS to identify and quantify the parent drug and its metabolites.

-

Cytotoxicity Assays

Method: MTT or MTS Assay. These are colorimetric assays that measure cell metabolic activity as an indicator of cell viability.

Protocol Outline:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

Addition of Reagent:

-

MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals. Then, add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the crystals.

-

MTS Assay: Add MTS reagent directly to the culture medium and incubate for 1-4 hours.

-

-

Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength (around 570 nm for MTT and 490 nm for MTS) using a microplate reader. The absorbance is proportional to the number of viable cells.

Conclusion

This compound serves as a significant case study in drug development, highlighting the critical importance of thorough toxicological evaluation. While its clinical use was short-lived, the study of its pharmacokinetics and pharmacodynamics provides valuable insights into the mechanisms of action and toxicity of nitrogen mustard alkylating agents. The methodologies outlined in this guide provide a framework for the continued investigation of such compounds, emphasizing the need for sensitive analytical techniques and a deep understanding of the cellular pathways they impact. Further research into the specific signaling cascades disrupted by this compound and its metabolites could aid in the development of safer and more effective chemotherapeutic agents.

References

- 1. Concentration-dependent plasma protein binding: Expect the unexpected - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The plasma protein binding of basic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Aromatic amines and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Chlornaphazine Structure-Activity Relationship: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlornaphazine, N,N-bis(2-chloroethyl)naphthalen-2-amine, is a nitrogen mustard derivative of 2-naphthylamine.[1] Developed in the 1950s, it was utilized as a chemotherapeutic agent for the treatment of polycythemia vera and Hodgkin's disease.[1] However, its clinical use was discontinued due to a high incidence of bladder cancer in treated patients.[1] This document provides an in-depth technical guide on the structure-activity relationship (SAR) of this compound, focusing on the interplay between its chemical structure, metabolic activation, therapeutic efficacy, and carcinogenic potential.

Core Concepts: A Duality of Action

The biological activity of this compound is a tale of two competing pathways originating from the same molecule. Its cytotoxic, and therefore therapeutic, effects are attributed to the intact parent molecule acting as a bifunctional alkylating agent. Conversely, its potent carcinogenicity arises from its metabolic conversion to 2-naphthylamine, a known human bladder carcinogen.[1][2]

Mechanism of Action: DNA Alkylation

As a nitrogen mustard, this compound's cytotoxic action stems from its ability to alkylate DNA. The bis(2-chloroethyl)amine moiety is central to this activity. The mechanism involves an intramolecular cyclization to form a highly reactive aziridinium ion, which then reacts with nucleophilic sites on DNA, primarily the N7 position of guanine. Being a bifunctional agent, this process can be repeated, leading to the formation of interstrand and intrastrand cross-links in the DNA. These cross-links disrupt DNA replication and transcription, ultimately inducing apoptosis and cell death, the desired outcome in cancer chemotherapy.

Caption: Mechanism of DNA alkylation by this compound.

Metabolism and Carcinogenicity

The Achilles' heel of this compound lies in its metabolism. The biotransformation of this compound involves the enzymatic cleavage of the chloroethyl groups, leading to the formation of 2-naphthylamine. This metabolite is a well-established human bladder carcinogen.

The carcinogenicity of 2-naphthylamine is a multi-step process initiated by its N-hydroxylation in the liver, catalyzed by cytochrome P450 enzymes. The resulting N-hydroxyarylamine is then transported to the bladder, where under acidic urinary conditions, it can form a reactive arylnitrenium ion. This electrophilic species readily forms covalent adducts with DNA, leading to mutations and, ultimately, the initiation of carcinogenesis.

References

Toxicological Profile of Chlornaphazine Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlornaphazine, a nitrogen mustard derivative of 2-naphthylamine, was historically used as a chemotherapeutic agent for treating polycythemia vera and Hodgkin's disease.[1] However, its clinical use was terminated due to a significant association with an increased incidence of bladder cancer in treated patients.[1] The carcinogenicity of this compound is not attributed to the parent compound itself but rather to its metabolic products. This guide provides a comprehensive overview of the toxicological profile of this compound metabolites, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms of toxicity.

Metabolic Activation and Genotoxicity

The biotransformation of this compound is a critical determinant of its toxicity. The process involves the metabolic activation to reactive intermediates that can interact with cellular macromolecules, leading to genotoxicity and carcinogenicity.

The primary metabolite of concern is 2-naphthylamine (2-NA), a known human bladder carcinogen.[1][2][3] The metabolic pathway begins with the cleavage of the chloroethyl groups from the parent this compound molecule, yielding 2-naphthylamine. This initial step is then followed by a series of enzymatic reactions that can lead to either detoxification or bioactivation.

Detoxification: N-acetylation of 2-naphthylamine by N-acetyltransferase 2 (NAT2) is a detoxification pathway, leading to the formation of a less reactive metabolite that can be safely excreted.

Bioactivation: Alternatively, 2-naphthylamine can undergo N-hydroxylation, primarily catalyzed by the cytochrome P450 enzyme CYP1A2, to form N-hydroxy-2-naphthylamine. This N-hydroxylated metabolite is a proximate carcinogen that can be further activated. In the acidic environment of the urine, N-hydroxy-2-naphthylamine can form a highly reactive arylnitrenium ion. This electrophilic species can covalently bind to DNA, forming DNA adducts. These DNA adducts, if not repaired, can lead to mutations during DNA replication, initiating the process of carcinogenesis. The formation of DNA adducts, particularly at the C8 and N2 positions of guanine and the N6 position of adenine, has been demonstrated in vitro. Additionally, sulfate esters of 2-naphthylamine have been identified as metabolites in rats.

The genotoxic effects of this compound and its metabolites have been demonstrated in various experimental systems. This compound has been shown to induce chromosomal aberrations in Chinese hamster cells, mutations in mouse lymphoma cells, and unscheduled DNA synthesis in rat hepatocytes in vitro. It is also mutagenic in Salmonella typhimurium (Ames test) with and without metabolic activation and induces micronuclei in the bone marrow of mice and rats.

Quantitative Toxicological Data

The following tables summarize the available quantitative toxicological data for the key metabolite of this compound, 2-naphthylamine. No specific LD50 or IC50 values for this compound were identified in the available literature.

Table 1: Acute Lethality of 2-Naphthylamine

| Species | Route of Administration | LD50 | Reference |

| Rat | Oral | 727 mg/kg | |

| Mouse | Intraperitoneal | 200 mg/kg |

Table 2: Genotoxicity of this compound and its Metabolites

| Assay | Test System | Compound | Result | Reference |

| Ames Test | Salmonella typhimurium | This compound | Positive (with and without S9) | |

| Chromosomal Aberrations | Chinese hamster cells | This compound | Positive | |

| Mouse Lymphoma Assay | Mouse lymphoma cells | This compound | Positive | |

| Unscheduled DNA Synthesis | Rat hepatocytes | This compound | Positive | |

| Micronucleus Test | Mouse and rat bone marrow | This compound | Positive | |

| DNA Adduct Formation | In vitro with DNA | N-hydroxy-2-naphthylamine | Positive |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of toxicological studies. The following sections outline the general methodologies for key genotoxicity assays relevant to the evaluation of this compound and its metabolites.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used short-term bacterial reverse mutation assay to detect gene mutations.

-

Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test substance is assessed for its ability to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-deficient medium.

-

Methodology:

-

Strains: A set of tester strains (e.g., TA98, TA100, TA1535, TA1537) are used to detect different types of mutations (frameshift and base-pair substitutions).

-

Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 fraction), typically derived from the liver of Aroclor-1254-induced rats, to mimic mammalian metabolism.

-

Procedure: The tester strains are incubated with various concentrations of the test substance in the presence or absence of the S9 mix. The mixture is then plated on a minimal glucose agar medium lacking histidine.

-

Evaluation: After incubation for 48-72 hours, the number of revertant colonies (his+) is counted. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.

-

In Vitro Chromosomal Aberration Test

This assay is used to identify substances that cause structural chromosomal aberrations in cultured mammalian cells.

-

Principle: Cultured mammalian cells are exposed to the test substance, and metaphase cells are analyzed microscopically for chromosomal damage.

-

Methodology:

-

Cell Lines: Commonly used cell lines include Chinese Hamster Ovary (CHO), Chinese Hamster Lung (V79), or human peripheral blood lymphocytes.

-

Treatment: Cells are treated with at least three analyzable concentrations of the test substance, both with and without S9 metabolic activation, for a short (e.g., 3-6 hours) or continuous (e.g., 24 hours) period.

-

Harvesting: A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase. Cells are then harvested, treated with a hypotonic solution, fixed, and spread on microscope slides.

-

Analysis: Chromosomes are stained (e.g., with Giemsa), and at least 200 well-spread metaphases per concentration are scored for structural aberrations such as chromatid and chromosome gaps, breaks, and exchanges.

-

Evaluation: A substance is considered clastogenic if it produces a concentration-dependent increase in the percentage of cells with structural chromosomal aberrations or in the total number of aberrations per cell.

-

In Vivo Micronucleus Assay

This assay detects damage to the chromosomes or the mitotic apparatus in erythroblasts of mammals.

-

Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated polychromatic erythrocytes (PCEs) in bone marrow is an indication of genotoxic exposure.

-

Methodology:

-

Test Animals: Typically, mice or rats are used.

-

Dosing: Animals are exposed to the test substance, usually via oral gavage or intraperitoneal injection, at three or more dose levels.

-

Sample Collection: Bone marrow is collected at appropriate times after treatment (e.g., 24 and 48 hours).

-

Slide Preparation: Bone marrow cells are flushed, smeared on slides, and stained to differentiate between PCEs and normochromatic erythrocytes (NCEs).

-

Scoring: At least 2000 PCEs per animal are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also determined as an indicator of cytotoxicity.

-

Evaluation: A significant, dose-related increase in the frequency of micronucleated PCEs in treated animals compared to controls indicates a positive result.

-

Signaling Pathways and Experimental Workflows

Metabolic Activation of this compound and DNA Adduct Formation

The following diagram illustrates the key steps in the metabolic activation of this compound leading to the formation of DNA adducts and subsequent genotoxicity.

Metabolic activation pathway of this compound.

General Workflow for In Vitro Genotoxicity Testing

The following diagram outlines a typical workflow for assessing the genotoxic potential of a chemical compound in vitro.

Workflow for in vitro genotoxicity assessment.

Conclusion

The toxicological profile of this compound is intrinsically linked to its metabolism, which generates the ultimate carcinogenic species, 2-naphthylamine and its N-hydroxy derivative. The formation of DNA adducts by these metabolites is a key initiating event in the development of bladder cancer. The genotoxicity of this compound and its metabolites has been established through a battery of in vitro and in vivo assays. This technical guide provides a summary of the available quantitative data, outlines the standard experimental protocols for genotoxicity testing, and illustrates the metabolic pathways involved in the toxic action of this compound. This information is critical for researchers, scientists, and drug development professionals in understanding the risks associated with exposure to this compound and for the development of safer chemical entities.

References

Chlornaphazine: A Technical Guide to a Model DNA Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlornaphazine, a nitrogen mustard derivative of 2-naphthylamine, was historically used as a chemotherapeutic agent for Hodgkin's lymphoma and polycythemia vera.[1][2] Despite its therapeutic applications, its use was discontinued due to a high incidence of bladder cancer in treated patients, leading to its classification as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC).[1][2] This potent carcinogenicity, coupled with its well-defined chemical structure and reactivity as a bifunctional alkylating agent, makes this compound a significant model compound for studying the mechanisms of DNA damage, repair, and chemical carcinogenesis. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, genotoxicity, and the experimental methodologies used to characterize its effects.

Introduction

DNA alkylating agents are a class of reactive compounds that covalently modify DNA, leading to cytotoxicity and mutagenicity.[1] They are widely used in cancer chemotherapy but are often associated with significant side effects, including the development of secondary malignancies. This compound, with its dual functionality of a DNA-alkylating nitrogen mustard group and a carcinogenic aromatic amine, serves as a compelling case study for understanding the complex interplay between therapeutic efficacy and long-term toxicity. This document will delve into the quantitative aspects of its biological effects, detail relevant experimental protocols, and visualize the key cellular pathways it perturbs.

Mechanism of Action

This compound exerts its biological effects through a multi-step process involving metabolic activation and subsequent covalent binding to DNA.

Metabolic Activation

The carcinogenicity of this compound is linked to its metabolic conversion. While the parent compound is a direct-acting alkylating agent, its metabolism can generate other reactive species. In rats, administration of this compound leads to the excretion of sulfate esters of 2-naphthylamine in the urine. This suggests a metabolic pathway where the N,N-bis(2-chloroethyl) group is cleaved, releasing 2-naphthylamine, a known human bladder carcinogen. The 2-naphthylamine can then undergo N-hydroxylation by cytochrome P450 enzymes, followed by esterification (e.g., sulfation or acetylation) to form highly reactive electrophiles that can bind to DNA.

dot

Caption: Metabolic activation of this compound.

DNA Alkylation

As a bifunctional nitrogen mustard, this compound can form an unstable, highly reactive aziridinium ion that electrophilically attacks nucleophilic sites on DNA bases. The primary target for alkylation by nitrogen mustards is the N7 position of guanine. Due to its two chloroethyl groups, this compound can react with two different nucleophilic sites, leading to the formation of:

-

Mono-adducts: Covalent attachment to a single DNA base.

-

Intrastrand cross-links: Linkage of two bases on the same DNA strand.

-

Interstrand cross-links (ICLs): Covalent linkage of bases on opposite DNA strands. ICLs are particularly cytotoxic as they prevent the separation of DNA strands, thereby blocking DNA replication and transcription.

The formation of these various DNA adducts disrupts the normal functioning of DNA, leading to the observed genotoxic and cytotoxic effects.

Quantitative Data

Carcinogenicity in Humans

A key study by Thiede & Christensen (1975) provides quantitative data on the dose-dependent carcinogenicity of this compound in humans. The study followed 61 patients with polycythemia vera treated with this compound.

| Cumulative Dose (g) | Number of Patients | Number of Invasive Bladder Carcinomas |

| < 50 | 31 | 1 |

| 50 - 99 | 10 | 1 |

| 100 - 199 | 15 | 2 |

| ≥ 200 | 5 | 4 |